N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine
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Overview
Description
N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine is a synthetic compound that combines the structural features of naphthalene, benzamide, and deoxyadenosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine typically involves multiple steps:
Formation of Naphthalen-1-Ylmethyl Intermediate: This step involves the reaction of naphthalen-1-ylmethanol with a suitable reagent to form the naphthalen-1-ylmethyl intermediate.
Coupling with 3,5-Dimethoxybenzamide: The intermediate is then coupled with 3,5-dimethoxybenzamide under specific conditions to form the benzamido derivative.
Attachment to 2’-Deoxy-Adenosine: The final step involves the attachment of the benzamido derivative to 2’-deoxy-adenosine, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic processes and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may result in the formation of reduced benzamido derivatives.
Scientific Research Applications
N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Molecular Biology: It is used in the study of nucleic acid interactions and modifications.
Chemical Biology: The compound serves as a probe for studying various biochemical pathways and processes.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share structural similarities with N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine and are studied for their colorimetric sensing properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is synthesized via a similar catalytic process and has applications in click chemistry.
Uniqueness
N-Naphthalen-1-Ylmethyl-2’-[3,5-Dimethoxybenzamido]-2’-Deoxy-Adenosine is unique due to its combination of naphthalene, benzamide, and deoxyadenosine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C30H30N6O6 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-(naphthalen-1-ylmethylamino)purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C30H30N6O6/c1-40-20-10-19(11-21(12-20)41-2)29(39)35-24-26(38)23(14-37)42-30(24)36-16-34-25-27(32-15-33-28(25)36)31-13-18-8-5-7-17-6-3-4-9-22(17)18/h3-12,15-16,23-24,26,30,37-38H,13-14H2,1-2H3,(H,35,39)(H,31,32,33)/t23-,24-,26-,30-/m1/s1 |
InChI Key |
OARVXDFNTLYMCJ-JVUUKAHWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NCC5=CC=CC6=CC=CC=C65)CO)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NCC5=CC=CC6=CC=CC=C65)CO)O)OC |
Synonyms |
N(6)-(1-naphthalenemethyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine NMDBA |
Origin of Product |
United States |
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